molecular formula C14H14N2O3S2 B2531956 Methyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate CAS No. 330557-65-8

Methyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Cat. No. B2531956
M. Wt: 322.4
InChI Key: GSGGFLGASRVZED-UHFFFAOYSA-N
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Description

“Methyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate” is a versatile chemical compound with diverse applications in scientific research. It belongs to the class of heterocyclic compounds, which are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of this compound could potentially involve the use of 3-cyano-6-hydroxy-4-methyl-pyridin-2 (1H)-one as a synthetic precursor . This compound has been found to be a useful precursor for a variety of pyranopyridine derivatives .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available sources, compounds of similar structure have been used extensively in various chemical reactions. For instance, cyanoacetamide derivatives, which share some structural similarities with the compound , have been used in the synthesis of various biologically active heterocyclic compounds .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Synthesis of Precursors to Pharmaceutical Intermediates : A method for synthesizing methyl 2-cyano-2-(3-thienyl)acetate, which can be hydrolyzed to 3-thienylmalonic acid, a pharmaceutical intermediate, has been developed. This process demonstrates the compound's utility in the synthesis of intermediates for pharmaceutical applications (P. Raynolds, 1984).

  • Condensation for Synthesis of Substituted Sulfides : A condensation process involving isovaleraldehyde, cyanothioacetamide, and ethyl acetoacetate produces 3-cyano-5-ethoxycarbonyl-4-isobutyl-6-methyl-3,4-dihydropyridine-2(1H)-thione, which is used in the synthesis of substituted 1,4-dihydropyridin-2-yl sulfides. This highlights the compound's relevance in the creation of sulfide-based molecules with potential biological activity (S. Krivokolysko et al., 1999).

  • Chemical Transformations for Novel Derivatives : Chemical transformations of 2-[(methoxy-2-oxoethyl)sulfanyl]-5,6-dihydropyridine under acid catalysis have led to the discovery of derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one. These findings open new avenues for research into the chemical behavior of similar compounds (N. A. Nedolya et al., 2018).

  • Oxidation Studies for Sulfur Atom Identification : Research on the oxidation of the sulfur atom in a related methyl dihydropyridine compound with m-chloroperbenzoic acid highlights the structural elucidation techniques essential for understanding the chemical properties of sulfur-containing compounds (L. Krasnova et al., 2013).

Analytical and Chemical Synthesis Applications

  • Quantitative Determination of Sulfur-Containing Wine Odorants : The synthesis of deuterated analogues of sulfur-containing impact odorants for wines emphasizes the compound's potential application in analytical chemistry for food and beverage analysis (Y. Kotseridis et al., 2000).

  • Synthesis of Polychlorobiphenyls Derivatives : A one-step preparation method for methylthiopolychlorobiphenyls from methanethiolate showcases the compound's utility in synthesizing environmentally relevant derivatives for study (A. Bergman & C. Wachtmeister, 1978).

Future Directions

The unique structure of this compound enables exploration of its potential in drug discovery and catalysis. Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for compounds like this . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives , indicating potential future directions for research involving this compound.

properties

IUPAC Name

methyl 2-[[5-cyano-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-8-3-4-20-13(8)9-5-11(17)16-14(10(9)6-15)21-7-12(18)19-2/h3-4,9H,5,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGGFLGASRVZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl {[3-cyano-6-hydroxy-4-(3-methylthiophen-2-yl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate

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